(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a chemical compound classified under carbamates, which are derivatives of carbamic acid. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The compound's full IUPAC name indicates its structure, which includes a pyrrolidine ring and a tert-butyl ester group.
The compound can be identified by its CAS number, which is not explicitly provided in the search results but can be inferred from related compounds. It falls under the category of small organic molecules with potential pharmaceutical applications. Carbamates like this compound are often explored for their biological activities and utility in drug development.
Methods of Synthesis
The synthesis of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the following methods:
The synthesis process requires careful control of temperature and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography are often used to monitor the progress of the reaction.
Structure and Data
The molecular formula for (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is C10H19N2O2. The structure features:
The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) codes provide unique identifiers for this compound's structure, aiding in computational chemistry applications.
Reactions Involving the Compound
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions:
These reactions typically require specific conditions such as temperature control, pH adjustment, and sometimes catalysts to facilitate the desired transformations.
Process and Data
As a carbamate derivative, (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester may exhibit biological activity through interaction with enzymes or receptors in biological systems. The exact mechanism of action is often complex and may involve:
Research into similar compounds suggests that their biological activity can be influenced by structural modifications, which may enhance or diminish their potency as pharmacological agents.
Physical Properties
Chemical Properties
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm identity and purity during synthesis.
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has potential applications in:
The molecular architecture of this compound (IUPAC: tert-butyl N-[(3R)-4,4-dimethylpyrrolidin-3-yl]carbamate; CAS: 219323-15-6) features three critical elements: a pyrrolidine ring, geminal dimethyl substituents at C4, and a tert-butyloxycarbonyl (Boc) carbamate group at C3. This configuration confers distinct advantages for rational drug design:
Steric Modulation: The quaternary C4 center with dual methyl groups (C11 in SMILES: CC1(CNC[C@@H]1NC(=O)OC(C)(C)C)C) imposes significant conformational restraint on the pyrrolidine ring. This reduces rotational freedom and enforces specific ligand-binding orientations, enhancing target selectivity. Comparative studies show a 3-5 fold increase in binding affinity for dopamine receptors versus non-methylated analogs [4].
Chiral Specificity: The stereogenic center at C3 (R-configuration specified in CAS 219323-15-6) enables enantioselective interactions with biological targets. The (R)-enantiomer demonstrates superior inhibitory activity against enzymes like autotaxin compared to its (S)-counterpart (CAS 2097061-03-3) due to optimal spatial alignment with hydrophobic enzyme pockets [6].
Protection-Deprotection Dynamics: The Boc group serves dual purposes: it safeguards the amine during synthetic processes and modulates physicochemical properties. The tert-butyl moiety enhances lipid solubility (LogP ≈ 2.1), facilitating blood-brain barrier penetration for central nervous system-targeted therapeutics [5].
Table 1: Comparative Structural Properties of Pyrrolidine Carbamate Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | C₁₁H₂₂N₂O₂ | 214.3 | Chiral C3, quaternary C4 dimethyl substitution |
(4-Phenylpyrrolidin-3-yl)-carbamic acid tert-butyl ester | C₁₅H₂₂N₂O₂ | 262.35 | Aromatic C4-phenyl substituent |
(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | C₉H₁₈N₂O₃ | 202.25 | C4-hydroxy group, cis-diol stereochemistry |
The development of carbamate-protected pyrrolidines reflects iterative advances in synthetic methodology and molecular design:
Early Innovations (1990s–2000s): Initial routes relied on linear syntheses via ring-closing metathesis or Curtius rearrangements, yielding racemic mixtures with low efficiency. The introduction of chiral auxiliaries resolved enantioselectivity but added synthetic steps. The documented synthesis of (R)-tert-butyl (4,4-dimethylpyrrolidin-3-yl)carbamate (CAS 219323-15-6) via (R)-4,4-dimethylpyrrolidin-3-ylamine and tert-butyl chloroformate exemplified progress, achieving >95% enantiopurity using triethylamine as a mild base [4].
Modern Catalytic Breakthroughs: Transition-metal catalysis revolutionized stereocontrol. Palladium-catalyzed carboamination enabled simultaneous C–N bond formation and stereocenter induction. For dimethyl-pyrrolidine carbamates, methods evolved to incorporate microwave assistance (45-minute reactions vs. 12-hour traditional syntheses) and continuous-flow systems, boosting yields from 60% to >88% [5] [7].
Functionalization Advancements: The scaffold’s versatility expanded with methods for C4 diversification. While early analogs featured only hydrogen or methyl groups, recent techniques allow introduction of aryl (e.g., 4-phenyl variant, CAS 351360-61-7) and heteroaryl groups via cross-coupling. The dimethyl variant’s stability under diverse conditions made it a preferred backbone for probing structure-activity relationships in kinase inhibitors and G-protein-coupled receptor modulators [3] [8].
Table 2: Evolution of Synthetic Methodologies for Pyrrolidine Carbamates
Era | Key Methodology | Representative Yield | Limitations Addressed |
---|---|---|---|
1990–2005 | Linear synthesis with Boc protection | 50–65% | Low enantioselectivity, multi-step sequences |
2005–2015 | Chiral pool derivatization | 70–80% | Limited substrate scope |
2015–Present | Catalytic asymmetric amination | 82–88% | Scalability, reaction efficiency |
The structural and synthetic progression of these scaffolds underscores their pharmaceutical value. Current research exploits their bifunctionality—the dimethylpyrrolidine’s rigidity paired with the carbamate’s hydrogen-bonding capacity—to develop covalent inhibitors and proteolysis-targeting chimeras. Computational analyses confirm enhanced binding kinetics when the dimethyl motif occupies allosteric enzyme pockets, validating deliberate steric engineering in this chemical class [5] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: